molecular formula C25H21FN4O3S B14807977 N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}-3-methylbenzamide

N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}-3-methylbenzamide

Cat. No.: B14807977
M. Wt: 476.5 g/mol
InChI Key: HFCBUXMDTOYQBP-VGOFMYFVSA-N
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Description

N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)-3-methylbenzamide is a complex organic compound with a unique structure that includes a fluorophenyl group, an acrylamide moiety, and a carbonothioyl hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)-3-methylbenzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific steps include:

    Formation of the Fluorophenyl Acrylamide: This step involves the reaction of 4-fluorophenylacrylic acid with an appropriate amine to form the acrylamide.

    Introduction of the Carbonothioyl Hydrazine Linkage: This step involves the reaction of the acrylamide with a thiosemicarbazide derivative to introduce the carbonothioyl hydrazine linkage.

    Final Coupling: The final step involves coupling the intermediate with 3-methylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21FN4O3S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[[[(E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioylamino]carbamoyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C25H21FN4O3S/c1-16-3-2-4-19(15-16)23(32)27-21-12-8-18(9-13-21)24(33)29-30-25(34)28-22(31)14-7-17-5-10-20(26)11-6-17/h2-15H,1H3,(H,27,32)(H,29,33)(H2,28,30,31,34)/b14-7+

InChI Key

HFCBUXMDTOYQBP-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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